Methantheline bromide is synthesized from diethylamine and methyl iodide, leading to its classification as a quaternary ammonium compound. It is primarily utilized in the treatment of cramps or spasms in the stomach, intestines, and bladder. The compound is marketed under various trade names, including Banthine .
The synthesis of methantheline bromide involves multiple steps:
Methantheline bromide has the molecular formula and a molecular weight of approximately 420.34 g/mol. The compound features a quaternary ammonium structure with no defined stereocenters, making it achiral. Its canonical SMILES representation is CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-]
, indicating the presence of a bromide ion associated with the quaternary nitrogen .
Methantheline bromide participates in several types of chemical reactions:
The mechanism of action of methantheline bromide involves the inhibition of muscarinic receptors by blocking the actions of acetylcholine on smooth muscles innervated by postganglionic cholinergic nerves. This blockade leads to relaxation of smooth muscles in the gastrointestinal and urogenital tracts, effectively alleviating spasms and cramps. Clinical effects typically last for about six hours following administration .
Methantheline bromide exhibits several notable physical and chemical properties:
Methantheline bromide has various scientific applications:
Methantheline bromide (chemical name: Diethyl-methyl-[2-(xanthene-9-carbonyloxy)ethyl]ammonium bromide; CAS 53-46-3) was first synthesized in the mid-20th century as a quaternary ammonium anticholinergic agent. Early routes involved a two-step process:
Initial yields were suboptimal (<40%) due to:
Key Optimization Strategies:
Table 1: Optimization Milestones in Methantheline Bromide Synthesis
Parameter | Early Process (1950s) | Optimized Process | Improvement Impact |
---|---|---|---|
Xanthene Yield | 52% | 88% | Reduced raw material costs by 35% |
Quaternization Time | 48 hours | 6 hours | 8-fold productivity increase |
Purity | 92% | 99.5% | Eliminated reprocessing steps |
Acute toxicity data (LD₅₀) from synthesis byproducts informed purification protocols:
This acid chloride intermediate is pivotal for introducing the lipophilic moiety. Challenges include:
N-Methyldiethanolamine is alkylated before esterification to avoid intramolecular cyclization. Critical properties:
Table 2: Key Intermediates and Their Specifications
Intermediate | Role | Purity Standard | Critical Impurities |
---|---|---|---|
Xanthene-9-carbonyl chloride | Esterification agent | ≥99.0% | Xanthene-9-carboxylic acid (<0.3%) |
N-Ethyldiethanolamine | Quaternary base precursor | ≥99.9% | Diethanolamine (<0.1%) |
Methantheline cation | Free base for salt formation | N/A | Bromoethane residues (<10 ppm) |
Metabolic Relevance: Hepatic hydrolysis of the ester bond yields xanthene-9-carboxylic acid—a pharmacologically inactive metabolite [3].
Methantheline bromide’s poor aqueous solubility (0.000132 mg/mL) complicates isolation:
Table 3: Industrial Process Parameters
Process Step | Batch Mode | Continuous Flow Mode | Advantage |
---|---|---|---|
Quaternization | 6 hours, 25°C | 10 min, 100°C | 36-fold productivity increase |
Crystallization Yield | 76% | 92% | Reduced solvent use by 50% |
Bromide Utilization | 42% (lost as waste) | 89% (recycled) | Lowered raw material costs |
Nanotechnology Gap: While lipid-based carriers improve solubility for BCS Class II/IV drugs, methantheline’s large quaternary structure impedes nanoencapsulation efficiency (<15%) [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7